molecular formula C23H32N2O B13816110 Acetanilide, N-(3-(diethylamino)propyl)-2',6'-dimethyl-2-phenyl- CAS No. 18109-55-2

Acetanilide, N-(3-(diethylamino)propyl)-2',6'-dimethyl-2-phenyl-

Cat. No.: B13816110
CAS No.: 18109-55-2
M. Wt: 352.5 g/mol
InChI Key: STOJUOWCDNPDIQ-UHFFFAOYSA-N
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Description

Acetanilide, N-(3-(diethylamino)propyl)-2’,6’-dimethyl-2-phenyl- is a chemical compound with the molecular formula C12H18N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group attached to a propyl chain, and a phenyl ring substituted with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, N-(3-(diethylamino)propyl)-2’,6’-dimethyl-2-phenyl- typically involves the reaction of acetanilide with diethylamine and a suitable propylating agent. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The production process is designed to minimize waste and environmental impact, adhering to industry standards and regulations.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, N-(3-(diethylamino)propyl)-2’,6’-dimethyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted acetanilides. These products have various applications in different fields, including pharmaceuticals and materials science.

Scientific Research Applications

Acetanilide, N-(3-(diethylamino)propyl)-2’,6’-dimethyl-2-phenyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, N-(3-(diethylamino)propyl)-2’,6’-dimethyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its biological activity, facilitating its binding to target proteins and enzymes. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simpler analog without the diethylamino and propyl groups.

    N,N-Diethylacetanilide: Similar structure but lacks the propyl chain.

    2,6-Dimethylaniline: Contains the dimethylphenyl group but lacks the acetanilide moiety.

Uniqueness

Acetanilide, N-(3-(diethylamino)propyl)-2’,6’-dimethyl-2-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

18109-55-2

Molecular Formula

C23H32N2O

Molecular Weight

352.5 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide

InChI

InChI=1S/C23H32N2O/c1-5-24(6-2)16-11-17-25(23-19(3)12-10-13-20(23)4)22(26)18-21-14-8-7-9-15-21/h7-10,12-15H,5-6,11,16-18H2,1-4H3

InChI Key

STOJUOWCDNPDIQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN(C1=C(C=CC=C1C)C)C(=O)CC2=CC=CC=C2

Origin of Product

United States

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